molecular formula C10H7ClF2N2 B1374241 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole CAS No. 1423025-88-0

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole

Cat. No.: B1374241
CAS No.: 1423025-88-0
M. Wt: 228.62 g/mol
InChI Key: AUJDOLJKHPAHSG-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of hydrazine hydrate with 1,3-difluoroacetylacetone can yield the desired pyrazole ring.

    Substitution with Difluorophenyl Group: The final step involves the substitution of the hydrogen atom on the pyrazole ring with a 2,6-difluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene and a suitable base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The difluorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-1-(2,6-difluorophenyl)-1H-pyrazole.

    Reduction: 3-(chloromethyl)-1-phenyl-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It can be used in the development of advanced materials such as polymers and liquid crystals due to its unique structural properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and nucleic acids. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards specific targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-1-phenyl-1H-pyrazole: Lacks the difluorophenyl group, which may result in different biological activity and chemical reactivity.

    3-(bromomethyl)-1-(2,6-difluorophenyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and applications.

    3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole: Contains a monofluorophenyl group instead of a difluorophenyl group, potentially altering its properties.

Uniqueness

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole is unique due to the presence of both a chloromethyl group and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-1-(2,6-difluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2/c11-6-7-4-5-15(14-7)10-8(12)2-1-3-9(10)13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJDOLJKHPAHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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